N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14598210
InChI: InChI=1S/C22H21ClN4OS/c23-17-9-10-20(28-18-6-2-1-3-7-18)19(16-17)25-22(29)27-14-12-26(13-15-27)21-8-4-5-11-24-21/h1-11,16H,12-15H2,(H,25,29)
SMILES:
Molecular Formula: C22H21ClN4OS
Molecular Weight: 424.9 g/mol

N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide

CAS No.:

Cat. No.: VC14598210

Molecular Formula: C22H21ClN4OS

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide -

Specification

Molecular Formula C22H21ClN4OS
Molecular Weight 424.9 g/mol
IUPAC Name N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Standard InChI InChI=1S/C22H21ClN4OS/c23-17-9-10-20(28-18-6-2-1-3-7-18)19(16-17)25-22(29)27-14-12-26(13-15-27)21-8-4-5-11-24-21/h1-11,16H,12-15H2,(H,25,29)
Standard InChI Key ZRPJIHBJJOQXBX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4

Introduction

Synthesis

While no direct synthetic route for this compound is provided in the search results, carbothioamides are typically synthesized via:

  • Condensation Reactions: Reacting primary amines with isothiocyanates to form the carbothioamide moiety.

  • Functionalization of Aromatic Rings: Incorporating halogen (chlorine) or phenoxy groups through halogenation or etherification reactions.

  • Piperazine Derivatives Formation: Introducing piperazine through nucleophilic substitution or cyclization reactions.

Potential Applications

Carbothioamides and their derivatives are known for various biological activities:

  • Antimicrobial Activity: Many carbothioamides exhibit antibacterial and antifungal properties due to their ability to interact with microbial enzymes or membranes.

  • Antioxidant Properties: The presence of phenolic or aromatic groups often enhances radical scavenging activity.

  • Anti-inflammatory Effects: Piperazine derivatives are frequently studied for their potential to inhibit inflammatory pathways.

  • Anticancer Potential: The structural features of carbothioamides allow them to bind with DNA or proteins in cancer cells, disrupting cellular processes.

Related Compounds

The following compounds share similarities with N-(5-chloro-2-phenoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide:

  • N-(3-Cyano-benzothiophenyl)-thiadiazoles: Known for anti-inflammatory activity .

  • Pyrazole-based Carbothioamides: Exhibit hydrogen bonding and biological activity .

  • Chlorophenyl Derivatives: Display antioxidant and antimicrobial effects .

Analytical Data

Typical analytical techniques used to characterize similar compounds include:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR confirm structural details.

    • Chemical shifts for aromatic protons, piperazine hydrogens, and carbothioamide groups are diagnostic.

  • Mass Spectrometry (MS):

    • Molecular ion peaks confirm molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for C=S (around 1200–1250 cm1^{-1}) and NH groups.

  • X-ray Crystallography:

    • Provides precise bond angles and molecular geometry.

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